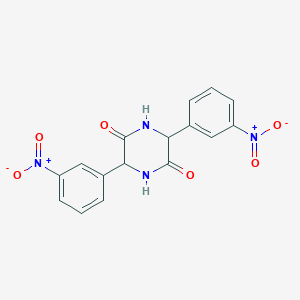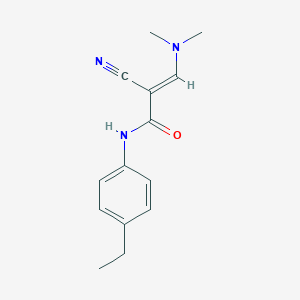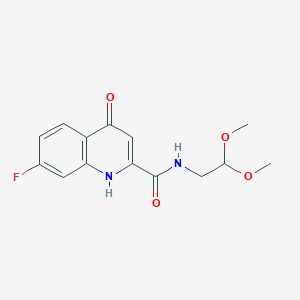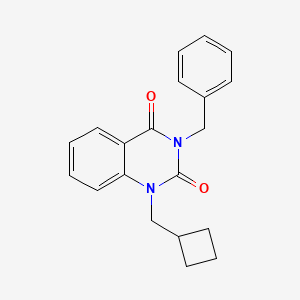
3,6-bis(3-nitrophenyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis(3-nitrophenyl)piperazine-2,5-dione is a heterocyclic compound featuring a piperazine ring substituted with two 3-nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-bis(3-nitrophenyl)piperazine-2,5-dione typically involves the cyclization of appropriate diamine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction followed by tandem processes catalyzed by trimethylsilyl trifluoromethane sulfonate (TMSOTf) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-bis(3-nitrophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,6-bis(3-aminophenyl)piperazine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-bis(3-nitrophenyl)piperazine-2,5-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-bis(3-nitrophenyl)piperazine-2,5-dione is primarily related to its ability to interact with biological macromolecules. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the compound can form hydrogen bonds with various molecular targets, influencing their activity .
Comparación Con Compuestos Similares
- Bis(phthalimido)piperazine
- Bis(3-aminopropyl)piperazine
- 2,3-dihydro-phthalazine-1,4-dione
- Bis(3,4-aminophenol)piperazine
Comparison: 3,6-bis(3-nitrophenyl)piperazine-2,5-dione is unique due to the presence of nitrophenyl groups, which impart distinct electronic properties and reactivity. This makes it particularly suitable for applications requiring specific redox behavior or interactions with biological targets.
Propiedades
IUPAC Name |
3,6-bis(3-nitrophenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c21-15-13(9-3-1-5-11(7-9)19(23)24)17-16(22)14(18-15)10-4-2-6-12(8-10)20(25)26/h1-8,13-14H,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMHGCKHRXNRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=O)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B6455772.png)
![4-(cyclobutylmethyl)-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455773.png)
![2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455782.png)
![4-(cyclohexylmethyl)-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455787.png)
![2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455795.png)
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6455803.png)
![2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455807.png)

![5-(cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455820.png)
![2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B6455823.png)

![3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455848.png)
![3-cyclopentyl-1-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6455853.png)
